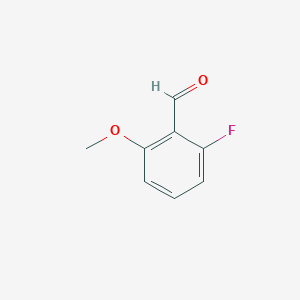

2-Fluoro-6-methoxybenzaldehyde

説明

Historical Context and Emergence in Synthetic Chemistry

The emergence of fluorinated aromatic compounds, including 2-fluoro-6-methoxybenzaldehyde, is closely tied to the advancements in fluorination chemistry throughout the 20th century. Chemists began to recognize the unique properties that fluorine substitution could confer upon organic molecules, such as altered biological activity and metabolic stability. The development of reliable methods for introducing fluorine into aromatic systems paved the way for the synthesis and exploration of a wide range of fluorinated building blocks.

The synthesis of substituted benzaldehydes has a long history, with foundational reactions like the Claisen-Schmidt condensation being known for over 140 years. researchgate.net However, the specific preparation and utilization of this compound are more recent developments, driven by the demand for sophisticated intermediates in the pharmaceutical and materials science sectors. Its synthesis can be achieved through various routes, often involving the methylation of a corresponding phenol (B47542) or the formylation of a fluorinated anisole (B1667542) derivative. For instance, a related compound, 2-hydroxy-6-methoxybenzaldehyde, can be prepared by the selective demethylation of 2,6-dimethoxybenzaldehyde. mdpi.com

Significance as a Versatile Synthetic Building Block

The utility of this compound lies in the reactivity of its functional groups. The aldehyde can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in carbon-carbon bond-forming reactions. smolecule.com The presence of the fluorine and methoxy (B1213986) groups influences the reactivity of the aromatic ring, making it a key intermediate for creating diverse chemical structures. chemimpex.com

Its role as a building block is particularly evident in the synthesis of heterocyclic compounds and other complex molecular architectures. For example, it has been used in the preparation of dibenz[b,f]oxepins through a multi-step sequence involving a nucleophilic aromatic substitution followed by an intramolecular McMurry coupling reaction. mdpi.com The unique electronic properties conferred by the fluorine and methoxy substituents make it a valuable precursor for creating novel compounds with potential applications in medicinal chemistry and materials science. chemimpex.comcymitquimica.com

Overview of Research Trajectories

Current research involving this compound and its derivatives is diverse and expanding. In medicinal chemistry, these compounds are explored as intermediates for the synthesis of new therapeutic agents. chemimpex.com The introduction of a fluorine atom can enhance a molecule's lipophilicity and binding affinity to biological targets, making it a desirable feature in drug design. Research has shown that related benzaldehyde (B42025) derivatives can act as allosteric modulators of hemoglobin and have potential applications in treating conditions that would benefit from increased tissue oxygenation. google.com

In materials science, the electronic properties of fluorinated aromatic compounds are being harnessed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. chemimpex.comsmolecule.com The incorporation of compounds like this compound into polymer formulations is also being investigated to enhance properties like thermal stability and UV resistance. chemimpex.com Furthermore, derivatives of this compound are being studied for their potential as fluorescent probes for biological imaging. chemimpex.com The ongoing exploration of new reactions and applications ensures that this compound will remain a relevant and valuable tool in the arsenal (B13267) of synthetic chemists.

Mentioned Compounds

Structure

3D Structure

特性

IUPAC Name |

2-fluoro-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOAYOIJMYMOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372012 | |

| Record name | 2-Fluoro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146137-74-8 | |

| Record name | 2-Fluoro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-6-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Fluoro 6 Methoxybenzaldehyde

Direct Fluorination Approaches to Methoxy-Substituted Benzaldehydes

Direct C-H fluorination has emerged as a powerful strategy for synthesizing fluorinated aromatics. For methoxy-substituted arenes, these reactions often exhibit high regioselectivity. nih.gov Photoredox catalysis, for example, can efficiently fluorinate 2-substituted methoxyarenes at the C-H site para to the methoxy (B1213986) group, yielding single regioisomers. nih.gov While this method has been demonstrated on various carbonyl-containing compounds like aldehydes, ketones, and esters, the specific application to 2-methoxybenzaldehyde (B41997) to yield 4-fluoro-2-methoxybenzaldehyde (B41509) has been noted. nih.govscispace.com The principles suggest that direct fluorination of 2-methoxybenzaldehyde could be a viable, albeit challenging, route. The challenge lies in controlling the regioselectivity to favor fluorination at the 6-position over the preferred 4-position, which is electronically favored due to the methoxy group's directing effect. nih.gov

Electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) are commonly used, but these can be expensive. nih.govorganic-chemistry.org The development of methods using more accessible fluoride (B91410) sources is an ongoing area of research. nih.gov

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing aromatic rings. total-synthesis.com The synthesis of substituted benzaldehydes often involves formylation reactions, which are a type of EAS. smolecule.com In the context of 2-Fluoro-6-methoxybenzaldehyde, a plausible strategy involves the formylation of a 1-fluoro-3-methoxybenzene precursor. The methoxy group is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. total-synthesis.com This combination of directing effects would guide the incoming formyl group to the position between the two substituents.

Formylation can be achieved using various reagents. For instance, dichloromethyl alkyl ethers, activated by a Lewis acid like titanium tetrachloride (TiCl₄), can effectively formylate fluorinated anisoles. smolecule.com Another approach involves the reaction of a precursor like 4-bromo-3-fluoroanisole (B122430) with formaldehyde (B43269) in the presence of a catalyst. The unique electronic profile of the starting material, influenced by the electron-donating methoxy group and the electron-withdrawing halogen, dictates the reactivity and outcome of the substitution.

Wittig Reaction-Based Syntheses

The Wittig reaction is a cornerstone of organic synthesis, primarily used to convert aldehydes and ketones into alkenes using phosphonium (B103445) ylides (Wittig reagents). libretexts.org While the Wittig reaction is not typically used for the direct synthesis of an aldehyde, this compound is a valuable reactant in Wittig reactions. ossila.com It serves as a key building block for constructing more complex molecular architectures, such as benzosuberone derivatives, which are significant in medicinal chemistry. ossila.com In these syntheses, the aldehyde functional group of this compound reacts with a Wittig reagent, for example, (3-carboxypropyl)triphenylphosphonium (B14145455) bromide, to form a new carbon-carbon double bond. ossila.com

| Reactant A | Reactant B (Wittig Reagent) | Key Product Type | Reference |

|---|---|---|---|

| 2-Fluoro-3-methoxybenzaldehyde | (3-carboxypropyl)triphenylphosphonium bromide | Benzosuberone derivatives | ossila.com |

| 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde | (3-carboxypropyl)triphenylphosphonium bromide | Benzosuberone derivatives |

Demethylation Techniques Utilizing this compound as a Precursor

The methoxy group of this compound can be selectively cleaved to yield the corresponding hydroxybenzaldehyde. This demethylation is a critical transformation, often employed to unmask a phenol (B47542) group for further functionalization. Boron tribromide (BBr₃) is a highly effective reagent for this purpose. google.com The reaction typically involves treating the methoxy-substituted benzaldehyde (B42025) with BBr₃ in a solvent like dichloromethane (B109758) (DCM) at low temperatures. google.com The electron-withdrawing fluorine atom at the ortho position can increase the electrophilicity of the methoxy carbon, potentially accelerating the demethylation process. This method allows for the conversion of this compound into 2-Fluoro-6-hydroxybenzaldehyde.

| Starting Material | Reagent | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| 2-chloro-3-fluoro-6-methoxybenzaldehyde | Boron tribromide (BBr₃) | Dichloromethane (DCM) | -78°C to room temp | 2-chloro-3-fluoro-6-hydroxybenzaldehyde | google.com |

| 2,6-dimethoxybenzaldehyde | Aluminum chloride (AlCl₃) | Dichloromethane (DCM) | -20°C to room temp | 2-hydroxy-6-methoxybenzaldehyde | mdpi.com |

Reductive Transformations of Nitrile Intermediates in Related Syntheses

A powerful and versatile route to aldehydes involves the partial reduction of nitrile intermediates. organic-chemistry.org For the synthesis of this compound, this would begin with the corresponding nitrile, 2-Fluoro-6-methoxybenzonitrile. This nitrile can be synthesized via methods like nucleophilic aromatic substitution on 2,6-difluorobenzonitrile.

Once the nitrile is obtained, it can be reduced to the aldehyde. A common method for this transformation is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures, which reduces the nitrile to an imine that is then hydrolyzed to the aldehyde upon workup. Other methods, such as using sodium hydride and zinc chloride, can also facilitate the controlled reduction of nitriles to aldehydes. organic-chemistry.org This multi-step sequence, starting from a readily available difluorinated precursor, represents a strategic approach to this compound. organic-chemistry.org

Regioselective and Stereoselective Considerations in Synthesis

Regioselectivity is a critical consideration in the synthesis of polysubstituted aromatic compounds like this compound. The final arrangement of the fluoro, methoxy, and aldehyde groups is dictated by the directing effects of the substituents already present on the ring during electrophilic aromatic substitution reactions. total-synthesis.com

Methoxy Group (-OCH₃) : As a strong electron-donating group, it activates the ring and directs incoming electrophiles to the ortho and para positions. total-synthesis.com

Fluoro Group (-F) : As a halogen, it is an electron-withdrawing group that deactivates the ring but is also an ortho, para-director.

Aldehyde Group (-CHO) : This is a deactivating, meta-directing group.

When synthesizing this compound, the order of reactions is crucial. libretexts.org For example, in the formylation of 1-fluoro-3-methoxybenzene, the powerful activating and directing effect of the methoxy group, combined with the ortho-directing effect of the fluorine, guides the formyl group to the C2 position. In direct fluorination of a methoxybenzaldehyde, the methoxy group strongly directs the incoming fluorine to the para position, with some ortho substitution also possible. nih.gov Careful selection of catalysts and reaction conditions is necessary to achieve the desired regioselectivity. smolecule.comthieme-connect.com Stereoselectivity is not a factor in the synthesis of the achiral this compound molecule itself.

Elucidation of Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactivity Profiling

The benzene (B151609) ring of 2-fluoro-6-methoxybenzaldehyde can undergo electrophilic aromatic substitution, a class of reactions fundamental to the functionalization of aromatic compounds. The presence of the fluorine atom, a deactivating group, and the methoxy (B1213986) group, an activating group, along with the aldehyde, another deactivating group, creates a complex reactivity profile. The methoxy group, being an ortho-, para-director, and the fluorine atom, also an ortho-, para-director, will influence the position of incoming electrophiles. However, the aldehyde group is a meta-director. The combined electronic effects of these substituents determine the regioselectivity of substitution reactions. For instance, the presence of halogen and methoxy groups can enhance the ring's reactivity towards electrophiles. cymitquimica.com This unique substitution pattern makes the compound a valuable building block for creating diverse chemical structures. chemimpex.com

Aldehyde Group Functionalization: Oxidation and Reduction Pathways

The aldehyde functional group is a key site of reactivity in this compound, readily undergoing both oxidation and reduction.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-fluoro-6-methoxybenzoic acid. This transformation is typically achieved using common oxidizing agents. For example, potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can be employed for this purpose. smolecule.com

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, yielding (2-fluoro-6-methoxyphenyl)methanol. Standard reducing agents for this conversion include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). smolecule.com This reduction is a key step in the synthesis of derivatives like 2-fluoro-6-methoxybenzyl bromide, where the resulting alcohol is subsequently brominated.

Table 1: Functionalization of the Aldehyde Group

| Transformation | Product | Typical Reagents |

|---|---|---|

| Oxidation | 2-Fluoro-6-methoxybenzoic acid | KMnO4, CrO3 smolecule.com |

| Reduction | (2-Fluoro-6-methoxyphenyl)methanol | NaBH4, LiAlH4 smolecule.com |

Nucleophilic Aromatic Substitution Reactions of Aromatic Substituents

The fluorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly given its position ortho to the electron-withdrawing aldehyde group and para to the electron-donating methoxy group. The fluorine can be displaced by various nucleophiles under specific reaction conditions. For instance, studies on similar fluorinated benzaldehydes have shown that fluorine can be substituted by a methoxy group in the presence of a base. acgpubs.org This reactivity is crucial in the synthesis of various derivatives where the fluorine atom is replaced by other functional groups.

In some cases, the methoxy group can also be cleaved, for example, using strong acids like boron tribromide (BBr3) to yield a hydroxyl group. umich.edu

Mechanistic Investigations of Key Transformations

Mechanistic studies provide insight into the reaction pathways of this compound. In electrophilic aromatic substitution, the interplay of the activating methoxy group and the deactivating fluorine and aldehyde groups governs the regioselectivity. The methoxy group's strong activating and ortho-, para-directing effect, combined with the ortho-, para-directing but deactivating nature of fluorine, and the meta-directing deactivation of the aldehyde, results in a complex directive influence on incoming electrophiles.

For nucleophilic aromatic substitution, the reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate is enhanced by the electron-withdrawing nature of the aldehyde group, which facilitates the attack of the nucleophile on the carbon atom bearing the fluorine. Studies on related compounds have utilized 13C-NMR to probe the electron density at the ring carbons, correlating chemical shifts with reactivity in SNAr reactions. researchgate.net

Influence of Substituent Effects on Reactivity (Fluorine and Methoxy Groups)

The reactivity of this compound is a direct consequence of the electronic properties of its substituents.

Fluorine Group: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. However, through resonance, it can donate electron density (+R effect), although this is weaker than its inductive effect. This makes fluorine a deactivating, yet ortho-, para-directing group.

Methoxy Group: The methoxy group, conversely, is a strong activating group. It exerts a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+R), making the ring more susceptible to electrophilic attack. It is a potent ortho-, para-director.

The combination of these effects is critical. The electron-donating methoxy group can partially offset the deactivating effect of the fluorine and aldehyde groups in electrophilic substitutions. In nucleophilic aromatic substitution, the electron-withdrawing nature of the fluorine is key to its role as a good leaving group, a process that is facilitated by the presence of the aldehyde group. The balance of these substituent effects ultimately dictates the specific reaction pathways and the conditions required for the transformation of this compound.

Table 2: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Directing Influence |

|---|---|---|---|---|

| -F (Fluoro) | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -OCH3 (Methoxy) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -CHO (Aldehyde) | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |

Applications in Complex Organic Molecule Synthesis

Role as a Key Intermediate in Multi-Step Syntheses

General chemical suppliers list 2-Fluoro-6-methoxybenzaldehyde as an intermediate for organic synthesis. However, specific examples of its incorporation into multi-step synthetic pathways leading to complex molecular targets are not readily found in peer-reviewed journals or patent filings.

One patent mentions a more complex derivative, 2-fluoro-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde, as a compound with potential applications in increasing tissue oxygenation. google.com It is conceivable that this compound could serve as a precursor to this more elaborate molecule, though the synthetic route is not detailed in the patent. This remains an inferential connection, as the direct use of this compound as the starting material is not explicitly stated.

Development of Novel Chemical Entities

The development of novel chemical entities (NCEs) often relies on the availability of versatile and reactive starting materials. While the structural features of this compound—a reactive aldehyde group and the presence of fluorine and methoxy (B1213986) substituents—suggest its potential utility in generating new molecular frameworks, there is a lack of specific published instances of its use in the creation of NCEs with demonstrated biological or material properties. The aforementioned patent concerning a derivative for tissue oxygenation represents a potential, albeit indirect, link to the development of a novel chemical entity. google.com

Synthesis of Ligands and Catalysts

The synthesis of specialized ligands for catalysis is a cornerstone of modern chemistry. The electronic properties conferred by the fluorine and methoxy groups on the benzaldehyde (B42025) scaffold could, in principle, be exploited in the design of new ligands. However, a thorough review of the available literature did not uncover any specific examples of this compound being used as a precursor for the synthesis of ligands or catalysts.

Contributions to Medicinal Chemistry and Pharmaceutical Development

Precursor in Active Pharmaceutical Ingredient (API) Synthesis

2-Fluoro-6-methoxybenzaldehyde is a valued intermediate in the multi-step synthesis of various active pharmaceutical ingredients. Its aldehyde functional group is readily reactive, allowing for its incorporation into larger, more complex molecular structures. The presence of the fluorine and methoxy (B1213986) groups on the aromatic ring influences the electronic properties and reactivity of the molecule, making it a strategic choice in synthetic pathways.

One notable application is in the synthesis of the ansamycin (B12435341) antibiotic (+)-thiazinotrienomycin E. sigmaaldrich.com In this process, the aryl fluorine atom of a dinitro ester derivative of this compound functions as an effective leaving group, facilitating the formation of the macrolactam portion of the antibiotic. sigmaaldrich.com Furthermore, this compound is listed as a key starting material or intermediate in patents for novel therapeutic agents, including potential ERK inhibitors for cancer therapy and CRTH2 antagonists for treating inflammatory conditions like asthma and allergic rhinitis. googleapis.comgoogleapis.com Its utility is also documented in the development of novel antibacterial agents, highlighting its broad applicability in drug discovery. google.com

Design and Synthesis of Pharmacologically Relevant Scaffolds

The specific arrangement of substituents on this compound makes it an important starting material for creating diverse and pharmacologically significant molecular architectures, particularly heterocyclic systems.

While substituted benzaldehydes are generally important in the synthesis of benzosuberones—a class of compounds with a seven-membered ring fused to a benzene (B151609) ring—specific documented pathways commencing from the 2-fluoro-6-methoxy isomer are not prominently featured in available research. The synthesis of such scaffolds often involves intramolecular cyclization reactions where the substitution pattern on the starting benzaldehyde (B42025) is critical for directing the reaction and determining the final product's properties.

This compound has been successfully employed in the synthesis of various fused heterocyclic systems. These structures form the core of many biologically active molecules. For instance, it is used as a reactant in the creation of tricyclic tetrahydroquinoline compounds, which have been investigated for their potential as antibacterial agents. google.com

The compound also participates in multicomponent reactions to form other complex heterocycles. It is a key reactant, along with an amine and an isocyanide, in a zinc chloride-catalyzed reaction to produce imidazo[1,2-a]pyridine (B132010) derivatives. google.com In another synthetic application, it reacts with indoline-2-thiones to yield thiochromeno[2,3-b]indoles, a class of polycyclic heterocycles with potential biological activities. clockss.org In these reactions, the methoxy group of this compound notably remains intact, demonstrating its stability under the reaction conditions. clockss.org

Research into Biological Activities of Derived Compounds

The structural motifs derived from this compound are integral to new compounds that have been investigated for a range of biological activities, including antibacterial and anti-inflammatory effects.

Research has shown that acylhydrazone derivatives synthesized from this compound exhibit antibacterial properties. researchgate.net Specifically, the compound identified as isopimaric acid (this compound) acylhydrazone was part of a series of molecules tested against various bacterial strains, with many compounds in the series showing some level of antibacterial activity. researchgate.net

In the realm of anti-inflammatory research, derivatives of this compound are implicated in patented compounds designed as inhibitors of hematopoietic prostaglandin (B15479496) D synthase (H-PGDS). google.com Inhibition of this enzyme is a therapeutic strategy for conditions with a significant inflammatory component, such as Duchenne Muscular Dystrophy. Additionally, related compounds have been explored for their potential to induce Kruppel-like factor 2 (KLF2), a protein with protective anti-inflammatory functions in the endothelium, suggesting a pathway for treating inflammatory diseases. google.com

Table 1: Research Findings on a Derivative of this compound

| Derivative Name | Investigated Activity | Target Bacteria | Key Finding | Reference |

|---|---|---|---|---|

| Isopimaric acid (this compound) acylhydrazone | Antibacterial | Streptococcus pneumoniae, Klebsiella pneumoniae, and others | The series of synthesized acylhydrazone derivatives displayed some degree of antibacterial activity. | researchgate.net |

Integration in Agrochemical Research and Development

Synthesis of Crop Protection Agents

2-Fluoro-6-methoxybenzaldehyde serves as a key intermediate in the synthesis of a variety of crop protection agents. Its aldehyde functional group is reactive and allows for the construction of more complex molecules, while the fluoro and methoxy (B1213986) substituents can enhance the efficacy and selectivity of the final products. The introduction of fluorine into agrochemicals is a well-established strategy to modulate their biological activity. rhhz.netnih.gov Fluorinated benzaldehydes, such as this compound, are recognized as useful precursors for the formation of herbicidal compounds. google.com

Research has demonstrated the utility of structurally similar compounds in the development of potent agrochemicals. For instance, various fluorinated benzaldehyde (B42025) derivatives are employed in the synthesis of fungicides and herbicides. rhhz.net This underscores the potential of this compound as a building block for new active ingredients in crop protection.

While specific examples detailing the synthesis of commercialized pesticides starting directly from this compound are not extensively documented in publicly available literature, the synthetic routes for analogous compounds provide a clear indication of its potential applications. For example, a related compound, 2-fluorobenzaldehyde, is utilized in the production of pesticides with high biological activity and long-lasting efficacy. guidechem.com The synthesis of various bioactive heterocyclic compounds, which are common scaffolds in agrochemicals, often involves intermediates derived from substituted benzaldehydes. ossila.com

The following table outlines the classes of crop protection agents that could potentially be synthesized using this compound as a precursor, based on the known reactivity of benzaldehydes and the biological activity of related fluorinated compounds.

| Crop Protection Agent Class | Potential Synthetic Route from this compound | Key Moieties |

|---|---|---|

| Fungicides (e.g., Pyrazole Carboxamides) | Condensation with a suitable amine to form a Schiff base, followed by cyclization and further functionalization. | Fluorinated phenyl group, pyrazole ring |

| Herbicides (e.g., Substituted Pyridines) | Wittig-type reactions or aldol condensations to build the carbon skeleton, followed by cyclization and aromatization. | Fluorinated and methoxy-substituted phenyl ring |

| Insecticides (e.g., Benzoylureas) | Conversion of the aldehyde to a benzoic acid derivative, followed by amidation with a substituted aniline. | Fluorinated benzoyl group |

Development of Novel Agrochemical Formulations

The development of novel agrochemical formulations is a critical aspect of modern agriculture, aiming to maximize the efficacy of the active ingredient while ensuring safety and ease of application. While specific formulation data for crop protection agents derived from this compound is not available, the general principles of formulation science for fluorinated pesticides would apply.

The physicochemical properties imparted by the fluorine and methoxy groups in derivatives of this compound would be a key consideration in formulation development. These properties, such as solubility, lipophilicity, and stability, dictate the choice of formulation type.

Common formulation types for modern agrochemicals that could be applicable to derivatives of this compound include:

Emulsifiable Concentrates (EC): If the active ingredient is a liquid with good solubility in organic solvents, it can be formulated as an EC. This involves dissolving the active ingredient in a suitable solvent system along with emulsifiers that allow it to form a stable emulsion when mixed with water.

Suspension Concentrates (SC): For active ingredients that are solids with low solubility in both water and organic solvents, an SC formulation is often preferred. This involves milling the solid active ingredient to a fine particle size and suspending it in water with the aid of dispersants and wetting agents.

Water-Dispersible Granules (WG): These are solid, granular formulations that are designed to disintegrate and disperse in water to form a sprayable suspension. WGs offer advantages in terms of reduced dust exposure for applicators and ease of handling and storage.

Microencapsulation: This advanced formulation technique involves enclosing small droplets or particles of the active ingredient within a protective polymer shell. Microencapsulation can provide controlled release of the active ingredient, protect it from degradation, and reduce applicator exposure.

The research and development of formulations for new agrochemicals derived from this compound would involve extensive testing to optimize the biological performance and ensure the physical and chemical stability of the product. This includes studies on shelf-life, compatibility with other agrochemicals, and the spray characteristics of the final formulation.

Advanced Materials Science and Engineering Applications

Incorporation into Polymer Formulations for Enhanced Properties

The presence of fluorine can also influence the intermolecular and intramolecular interactions within the polymer, which can affect its morphology and bulk properties. rsc.org For instance, the introduction of fluorine atoms can lead to enhanced π-π stacking in conjugated polymers, which is beneficial for charge transport. rsc.org Furthermore, the methoxy (B1213986) group, being an electron-donating group, can modulate the electronic properties of the polymer, influencing its conductivity and optical characteristics.

Research into fluorinated aromatic polyimides has shown that such polymers exhibit excellent mechanical properties, thermal stability, and stable dielectric constants, making them suitable for applications in the microelectronics industry. mdpi.com While specific data for polymers derived from 2-Fluoro-6-methoxybenzaldehyde is not abundant, the known effects of fluorine and methoxy substitution on polymer properties provide a strong indication of its potential.

Table 1: Representative Properties of Fluorinated Aromatic Polymers

| Property | Value Range | Reference |

| Glass Transition Temperature (Tg) | 346.3–351.6 °C | mdpi.com |

| Tensile Strength | up to 326.7 MPa | mdpi.com |

| Dielectric Constant (10-60 GHz) | Stable | mdpi.com |

| Optical Transmittance (@500 nm) | >81.2% | mdpi.com |

This table presents representative data for fluorinated aromatic polyimides to illustrate the potential properties of polymers incorporating fluorinated benzaldehyde (B42025) derivatives.

Development of Novel Materials with Specific Electronic or Optical Characteristics

The unique electronic nature of this compound makes it a promising candidate for the development of novel materials with specific electronic and optical properties. The fluorine atom, with its high electronegativity, and the methoxy group, with its electron-donating nature, can be strategically employed to tune the band gap and energy levels of conjugated polymers. rsc.org

In the field of organic electronics, the fluorination of conjugated polymers has been shown to lower both the HOMO and LUMO energy levels. rsc.org This can facilitate electron injection and improve the stability of the material against oxidative degradation. rsc.org Such properties are highly desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the incorporation of fluorine can influence the optical properties of polymers, such as their refractive index and optical transparency. mdpi.com Fluorinated polymers often exhibit a low refractive index and low optical loss, making them suitable for applications in optical waveguides and other photonic devices. mdpi.comresearchgate.net For example, poly(p-phenylene vinylene)s (PPVs) containing fluorinated units have been synthesized to achieve specific light emission characteristics for LED applications. acs.org

Table 2: Impact of Fluorine Substitution on the Electronic Properties of Conjugated Polymers

| Polymer Type | Effect of Fluorination | Potential Application | Reference |

| Poly(phenylenevinylene)s | Lowered HOMO/LUMO levels, altered emission spectra | OLEDs | rsc.orgacs.org |

| Polythiophenes | Increased electron affinity, improved stability | Organic Transistors | rsc.org |

| Poly(arylene ether)s | Low dielectric constant and loss | Microelectronics | mdpi.com |

This table summarizes the general effects of fluorination on the electronic properties of different classes of conjugated polymers, providing a framework for the potential of materials derived from this compound.

Exploration in Organic Electronics

Applications in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a prominent technology in modern displays and lighting, valued for their high contrast, vibrant colors, and flexibility. The performance of an OLED is intrinsically linked to the molecular architecture of the organic materials used in its emissive and charge-transport layers. Fluorinated and methoxy-substituted organic molecules are of particular interest in OLED research due to their potential to influence key properties such as energy levels, charge carrier mobility, and device stability.

A comprehensive search of scientific literature and chemical databases for the application of 2-Fluoro-6-methoxybenzaldehyde in OLEDs did not yield specific research findings or data detailing its direct use as a precursor or component in the fabrication of OLED devices. While the unique substitution pattern of a fluorine atom and a methoxy (B1213986) group on the benzaldehyde (B42025) ring suggests potential for tuning the electronic properties of derivative molecules, there is currently a lack of published research exploring this specific compound for OLED applications.

Contributions to Organic Solar Cell Development

Organic solar cells (OSCs), also known as organic photovoltaics (OPVs), offer a promising avenue for renewable energy due to their potential for low-cost, flexible, and large-area fabrication. The efficiency of OSCs is highly dependent on the properties of the donor and acceptor materials within the active layer, which are responsible for light absorption and charge separation. The incorporation of fluorine and methoxy functional groups into organic semiconductor materials has been a strategy to modulate their electronic and morphological properties, thereby influencing device performance.

Despite the potential utility of substituted benzaldehydes as building blocks for novel organic photovoltaic materials, a thorough review of existing research reveals no specific studies or documented contributions of this compound to the development of organic solar cells. Consequently, there are no available research findings or data tables to report on its role in this area.

Application in Biological Imaging and Fluorescent Probe Development

Creation of Fluorescent Probes for Cellular Process Visualization

There is no available research to indicate that 2-Fluoro-6-methoxybenzaldehyde has been used in the creation of fluorescent probes for visualizing cellular processes.

Probes for Tracking Biomolecules in Real-Time

There is no available research to indicate that this compound has been used to develop probes for tracking biomolecules in real-time.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Characterization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov This method is predicated on the principle that the energy of a molecule can be determined from its electron density. For a molecule such as 2-fluoro-6-methoxybenzaldehyde, DFT calculations would be employed to predict its most stable three-dimensional geometry (geometry optimization).

This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. The results of such a calculation would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the orientation of the aldehyde and methoxy (B1213986) groups relative to the benzene (B151609) ring and each other, taking into account the steric and electronic influence of the fluorine atom.

Beyond structural parameters, DFT is used to characterize key electronic properties. These properties, which are crucial for understanding the molecule's behavior, would be calculated as follows:

Dipole Moment: Predicts the polarity of the molecule, arising from the electronegativity differences between the fluorine, oxygen, and carbon atoms.

Molecular Electrostatic Potential (MEP): Creates a map of charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and positive potential near the aldehyde proton.

Atomic Charges: Assigns partial charges to each atom, quantifying the electron distribution throughout the molecule.

These theoretical characterizations provide a fundamental understanding of the molecule's physical properties and inherent reactivity.

Prediction of Reaction Pathways and Regioselectivity

Theoretical chemistry can be used to model the course of a chemical reaction, providing insights into the most likely pathways and the resulting products. For this compound, this involves simulating its behavior when reacting with other chemical species. For example, in reactions like nucleophilic addition to the aldehyde group or electrophilic aromatic substitution on the benzene ring, computational models can predict the outcome. nih.govresearchgate.net

The regioselectivity of a reaction—the preference for bond formation at one position over another—is determined by the electronic and steric properties of the molecule. The ortho-positioned fluorine and methoxy groups exert strong directing effects on electrophilic aromatic substitution. Theoretical calculations would quantify these effects, predicting whether an incoming electrophile would preferentially add to the C3, C4, or C5 position of the benzene ring by calculating the energies of the possible reaction intermediates. Similarly, for nucleophilic attack on the carbonyl carbon, the calculations can help understand how the substituents influence the reactivity of the aldehyde group compared to unsubstituted benzaldehyde (B42025). ijirset.comnih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. Its energy level is related to the molecule's ionization potential, and its spatial distribution indicates the likely sites of electrophilic attack. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. Its energy level correlates with the electron affinity, and its location highlights the probable sites for nucleophilic attack. youtube.com

For this compound, an FMO analysis would involve calculating the energies and visualizing the shapes of the HOMO and LUMO. The LUMO would likely be centered on the aldehyde group, specifically the carbon-oxygen double bond, indicating its susceptibility to nucleophilic addition. The HOMO would be distributed across the aromatic ring and the methoxy group, identifying the regions most likely to react with electrophiles.

The HOMO-LUMO gap , the energy difference between these two orbitals, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. mdpi.com A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

Transition State Mapping and Activation Energy Calculations

To fully understand a reaction mechanism, it is essential to characterize the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. researchgate.net Computational chemistry allows for the mapping of this pathway and the calculation of the transition state structure and its associated energy.

For a reaction involving this compound, such as its oxidation to benzoic acid or its role in a Henry reaction, theoretical calculations can identify the specific geometry of the transition state. researchgate.netnih.gov This involves complex algorithms that search the potential energy surface for a saddle point, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

Once the transition state is located, the activation energy (Ea) can be calculated. This is the energy difference between the reactants and the transition state. The activation energy is a crucial kinetic parameter, as it directly relates to the rate of the reaction; a higher activation energy corresponds to a slower reaction. Comparing the activation energies for different potential reaction pathways allows chemists to predict which mechanism is more favorable. acs.org

Solvent Effects Modeling in Reaction Mechanisms

Most chemical reactions occur in a solvent, which can significantly influence reaction rates and mechanisms. fiveable.me Computational models can account for these solvent effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgacs.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute, such as the stabilization of charged intermediates or transition states. fiveable.menih.gov

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. fiveable.me This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in certain reaction mechanisms. wikipedia.orgfiveable.me

For a study of this compound's reactivity, modeling would be essential. For example, the polarity of the solvent could affect the activation energy of a nucleophilic addition to the aldehyde. A polar solvent might stabilize a polar transition state, thereby increasing the reaction rate. By performing calculations in both the gas phase and with various solvent models, a more accurate and realistic picture of the reaction mechanism can be obtained. nih.gov

Synthesis and Research of Derivatives and Analogues

Halogenated Analogues (e.g., 4-Bromo-2-fluoro-6-methoxybenzaldehyde, 2,3-Difluoro-6-methoxybenzaldehyde)

The introduction of additional halogen atoms onto the aromatic ring of 2-fluoro-6-methoxybenzaldehyde can significantly alter its electronic properties and reactivity, providing analogues for further synthetic elaboration.

4-Bromo-2-fluoro-6-methoxybenzaldehyde: While a direct bromination of this compound is not widely documented, a plausible route involves electrophilic aromatic substitution. Due to the directing effects of the fluorine (ortho, para-directing) and methoxy (B1213986) (ortho, para-directing) groups, bromination would likely yield a mixture of isomers. A more controlled synthesis of a related compound, 4-bromo-2-methoxybenzaldehyde, starts from 1,4-dibromo-2-fluorobenzene. orgsyn.orggoogle.com This involves a metal-halogen exchange followed by formylation to yield 4-bromo-2-fluorobenzaldehyde, which is then reacted with a methoxide (B1231860) source to replace the fluorine with a methoxy group. orgsyn.orggoogle.com

2,3-Difluoro-6-methoxybenzaldehyde: A documented synthesis for this difluoro analogue begins with 3,4-difluoroanisole. The process involves a directed ortho-metalation using a strong base like lithium diisopropylamide (LDA), followed by formylation with N,N-dimethylformamide (DMF) to introduce the aldehyde group at the position ortho to the methoxy group. researchgate.net

| Compound | Starting Material | Key Reagents | Reaction Type |

|---|---|---|---|

| 4-Bromo-2-fluoro-6-methoxybenzaldehyde (Proposed) | This compound | Br2, Lewis Acid | Electrophilic Aromatic Substitution |

| 2,3-Difluoro-6-methoxybenzaldehyde | 3,4-Difluoroanisole | LDA, DMF | Directed Ortho-Metalation/Formylation |

Hydroxylated Derivatives (e.g., 2-Fluoro-6-hydroxybenzaldehyde)

The conversion of the methoxy group in this compound to a hydroxyl group yields 2-fluoro-6-hydroxybenzaldehyde, a valuable intermediate in its own right. This transformation is typically achieved through demethylation. A common and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). orgsyn.orgnih.gov The reaction proceeds by the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group.

The general procedure involves treating a solution of this compound in an inert solvent, such as dichloromethane (B109758), with boron tribromide at a reduced temperature. The reaction mixture is then allowed to warm to room temperature before being quenched with water to hydrolyze the resulting boron-containing intermediates and liberate the free phenol (B47542).

Benzoic Acid Derivatives (e.g., 2,3-Difluoro-6-methoxybenzoic acid, 2-Fluoro-6-hydroxybenzoic acid)

Oxidation of the aldehyde functionality in this compound and its derivatives provides access to the corresponding benzoic acids, which are important building blocks in medicinal chemistry and materials science.

2,3-Difluoro-6-methoxybenzoic acid: This benzoic acid derivative can be synthesized by the oxidation of 2,3-difluoro-6-methoxybenzaldehyde. A reported method utilizes potassium hydroxide (B78521) and hydrogen peroxide. asm.org The reaction involves the nucleophilic attack of hydroperoxide, formed in situ, on the aldehyde carbonyl group, followed by rearrangement to yield the carboxylic acid.

2-Fluoro-6-hydroxybenzoic acid: The synthesis of 2-fluoro-6-hydroxybenzoic acid can be envisioned through the oxidation of 2-fluoro-6-hydroxybenzaldehyde. A variety of oxidizing agents can be employed for the conversion of aldehydes to carboxylic acids, including potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). rsc.orgossila.com The choice of reagent would need to be carefully considered to avoid unwanted side reactions with the phenolic hydroxyl group.

| Compound | Starting Material | Key Reagents | Reaction Type |

|---|---|---|---|

| 2,3-Difluoro-6-methoxybenzoic acid | 2,3-Difluoro-6-methoxybenzaldehyde | KOH, H2O2 | Oxidation |

| 2-Fluoro-6-hydroxybenzoic acid (Proposed) | 2-Fluoro-6-hydroxybenzaldehyde | KMnO4 or Jones Reagent | Oxidation |

Diversification through Reaction with Other Functional Groups

The aldehyde group of this compound is a focal point for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Wittig Reaction: The Wittig reaction is a powerful method for the conversion of aldehydes into alkenes. rsc.orgossila.com While specific examples with this compound are not prevalent in the literature, its analogue, 2-fluoro-3-methoxybenzaldehyde, has been shown to undergo Wittig reactions with phosphonium (B103445) ylides to form substituted styrenes. researchgate.net This suggests that this compound would similarly react with a variety of Wittig reagents to yield the corresponding alkenes.

Reductive Amination: Reductive amination is a versatile method for the synthesis of amines from aldehydes. ossila.comchemicalbook.com The reaction proceeds through the initial formation of an imine or iminium ion by the condensation of the aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). ossila.com This reaction allows for the introduction of a wide range of amino functionalities.

Henry Reaction (Nitroaldol Reaction): The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. chemscene.com this compound can react with nitroalkanes, such as nitromethane, in the presence of a base to form β-nitro alcohols. These products are valuable synthetic intermediates that can be further transformed into other functional groups, such as amino alcohols or α-hydroxy carboxylic acids.

Cyanohydrin Formation: Aldehydes react with hydrogen cyanide (or a cyanide salt in the presence of an acid) to form cyanohydrins. nih.gov This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. The resulting cyanohydrin from this compound would be 2-(2-fluoro-6-methoxyphenyl)-2-hydroxyacetonitrile. Cyanohydrins are useful intermediates as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. nih.gov

| Reaction | Reactant | Product Type |

|---|---|---|

| Wittig Reaction | Phosphonium ylide | Alkene |

| Reductive Amination | Amine, Reducing agent | Amine |

| Henry Reaction | Nitroalkane, Base | β-Nitro alcohol |

| Cyanohydrin Formation | HCN or NaCN/H⁺ | Cyanohydrin |

Emerging Research Directions and Future Perspectives

Sustainable and Green Synthesis Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes for valuable chemical intermediates like 2-Fluoro-6-methoxybenzaldehyde. Research is moving away from traditional multi-step processes that generate significant waste towards more efficient and environmentally benign strategies.

Key emerging methodologies include:

One-Pot and Tandem Reactions: To minimize waste and improve efficiency, researchers are exploring one-pot procedures that combine multiple reaction steps without isolating intermediates. acs.orgrug.nl Tandem reactions, where a sequence of transformations occurs in a single reaction vessel, represent a highly cost-effective and time-efficient approach to synthesizing complex benzaldehyde (B42025) derivatives. liberty.eduliberty.edu These methods reduce the use of solvents for purification and decrease energy consumption.

Use of Greener Solvents and Reagents: A significant area of development is the replacement of conventional volatile organic solvents with more sustainable alternatives. Deep eutectic solvents (DES), for example, can function as both the reaction medium and reagent, simplifying work-up procedures and reducing the environmental impact of the synthesis. nih.gov

Catalytic Formylation: Advanced methods for introducing the aldehyde group onto the fluorinated aromatic ring are being developed. Processes that use carbon monoxide in the presence of only catalytic amounts of acid, rather than stoichiometric quantities, are being investigated to provide safer and more cost-effective production routes for fluorinated benzaldehydes. google.com

Future research will likely focus on integrating these principles to develop a commercially viable, low-impact synthesis of this compound, potentially utilizing bio-derived starting materials and energy-efficient reaction conditions.

Catalyst Development for this compound Transformations

The aldehyde group in this compound is a reactive handle for a wide array of chemical transformations. The development of novel catalysts is crucial for controlling the selectivity and efficiency of these reactions, enabling the synthesis of more complex molecules.

Current research in catalyst development for transformations involving this and related benzaldehydes includes:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. Research is focused on developing more active and stable palladium catalysts for the transformation of fluoro-aromatics, allowing for the introduction of diverse functional groups onto the benzaldehyde core. mdpi.com

Condensation Reactions: The Knoevenagel condensation is a key reaction for aldehydes. Studies have shown that simple organocatalysts, such as piperidine, can effectively catalyze the condensation of this compound with active methylene compounds to form functionalized alkenes. chemrxiv.org

Asymmetric Catalysis: For the synthesis of chiral molecules, organocatalysis presents a powerful tool. For instance, imidazolidinone-based catalysts have been successfully employed in the enantioselective α-fluorination of aldehydes, a transformation of significant interest in medicinal chemistry. princeton.edu

The table below summarizes some catalytic systems relevant to the transformation of substituted benzaldehydes.

| Transformation | Catalyst System | Substrate Example | Potential Product Type |

| Knoevenagel Condensation | Piperidine | This compound | Octyl Phenylcyanoacrylates |

| Cross-Coupling | Palladium Complexes (e.g., PdCl₂(PCy₃)₂) | Fluoro-aromatics | Aryl-substituted compounds |

| Asymmetric α-Fluorination | Imidazolidinone Organocatalyst | Aldehydes | α-Fluoro Aldehydes |

| Halogen Exchange (HALEX) | Phase-Transfer Catalysts (e.g., PPh₄Br) | Dichlorobenzaldehydes | Fluorinated Benzaldehydes |

Future efforts will likely target the discovery of non-precious metal catalysts (e.g., iron, copper) and highly efficient organocatalysts to perform these transformations more sustainably and with greater control over stereochemistry.

Novel Bioactive Molecule Discovery

Substituted benzaldehydes are privileged starting materials in medicinal chemistry due to their ability to participate in the construction of diverse molecular scaffolds. This compound is a particularly valuable building block for creating new therapeutic agents, as the fluorine and methoxy (B1213986) groups can modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.

The compound is a key precursor for the synthesis of various classes of bioactive heterocycles:

Benzimidazoles: These scaffolds are of strong interest for developing compounds with pharmacological activity, including antimicrobial and anti-inflammatory properties. nih.gov

Quinazolines and Hydroisoquinolines: A closely related isomer, 2-fluoro-3-methoxybenzaldehyde, is widely used to synthesize bicyclic heterocycles like quinazolines and hydroisoquinolines, which are core structures in many pharmaceuticals. ossila.com

Pyrimidines: As a core component of DNA and RNA, the pyrimidine scaffold is of immense biological importance. Synthetic strategies for novel pyrimidine-based drugs often utilize aldehyde precursors, with electron-donating groups like methoxy being favorable for achieving good reaction yields. acs.org

Benzosuberones: Fluorinated benzaldehydes are used as starting materials for constructing benzosuberone derivatives, a class of compounds investigated for various therapeutic applications. ossila.com

The strategic incorporation of the 2-fluoro-6-methoxy-phenyl moiety into new molecular entities is a promising avenue for drug discovery, aiming to enhance efficacy and overcome challenges such as drug resistance.

Advanced Functional Material Design

Beyond pharmaceuticals, the unique electronic and structural features of this compound make it an attractive component for the design of advanced functional materials. The presence of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific intermolecular interactions.

A significant emerging application is in the field of polymer chemistry. Research has demonstrated that this compound can be converted into a functional monomer, specifically an octyl phenylcyanoacrylate. chemrxiv.org This monomer can then be copolymerized with other commodity monomers, such as styrene, to create novel functional polymers. chemrxiv.org

| Monomer Derived From | Polymerization Method | Co-monomer | Resulting Material | Potential Application |

| This compound | Radical Copolymerization | Styrene | Functional Copolymer | Specialty plastics, optical materials |

The incorporation of the fluoro-methoxy substituted aromatic ring into the polymer backbone can modify the material's properties, including its refractive index, dielectric constant, and surface energy. Furthermore, fluorinated aromatic rings are known to participate in arene-fluoroarene interactions, which can be exploited to guide the self-assembly of monomers in the creation of highly ordered materials like two-dimensional polymers. mdpi.com The use of fluorinated benzaldehydes as precursors for polymer additives is another area of interest. google.com Future research is expected to explore the use of this compound-derived structures in the development of materials for electronics, optics, and advanced coatings.

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-6-methoxybenzaldehyde in laboratory settings?

The synthesis of this compound typically involves strategic functionalization of a benzene ring. A plausible route includes:

- Starting material : 2,6-Disubstituted benzene derivatives (e.g., 2-chloro-6-fluorobenzaldehyde) as precursors. Methoxy groups can be introduced via nucleophilic substitution or Ullmann-type coupling under basic conditions .

- Fluorination : Electrophilic fluorination using agents like Selectfluor® or diazotization followed by Balz-Schiemann reaction to introduce fluorine at the 2-position .

- Oxidation : Controlled oxidation of a methyl group (if present) to the aldehyde using reagents such as MnO₂ or CrO₃ under acidic conditions .

Key considerations : Regioselectivity challenges may arise due to competing substitution reactions; optimizing reaction time and temperature is critical .

Q. What spectroscopic methods are most effective for characterizing this compound?

Q. How does the reactivity of this compound compare to its chloro or hydroxy analogues?

- Electrophilic substitution : The methoxy group is ortho/para-directing, while fluorine is meta-directing. This combination creates regioselectivity challenges in further functionalization compared to chloro analogues (e.g., 2-chloro-6-fluorobenzaldehyde) .

- Aldehyde reactivity : Similar to other benzaldehydes, it undergoes condensation (e.g., Knoevenagel, Schiff base formation) but may show reduced reactivity due to electron-withdrawing fluorine .

Advanced Research Questions

Q. How can computational methods aid in predicting the regioselectivity of reactions involving this compound?

- DFT calculations : Predict Fukui indices to identify electrophilic/nucleophilic sites. For example, the aldehyde group and fluorine-bearing carbon are prone to nucleophilic attack .

- Molecular docking : Used in drug discovery to study interactions between derivatives and biological targets (e.g., enzyme active sites) .

Case study : A 2024 study used DFT to optimize the synthesis of a boronic acid derivative, highlighting the role of solvent polarity in stabilizing transition states .

Q. What are the challenges in optimizing the regioselectivity of fluorine and methoxy group introduction?

- Competing pathways : Fluorination may occur at undesired positions due to the directing effects of methoxy.

- Mitigation strategies :

- Use protecting groups (e.g., silyl ethers) for the methoxy group during fluorination .

- Employ transition-metal catalysts (e.g., Pd) to enhance selectivity in cross-coupling reactions .

Example : A 2025 synthesis of this compound via Pd-catalyzed methoxylation achieved 85% yield by suppressing side reactions .

Q. How can researchers address contradictions in reported reaction yields for derivatives of this compound?

- Variable factors : Solvent polarity, catalyst loading, and temperature significantly impact yields. For instance, polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions .

- Validation : Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled moisture) and use HPLC or GC-MS to quantify purity .

Q. What advanced applications exist for this compound in heterocyclic synthesis?

Q. What are the best practices for handling and storing this compound to ensure stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。